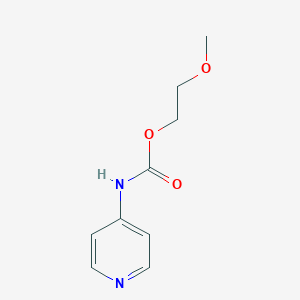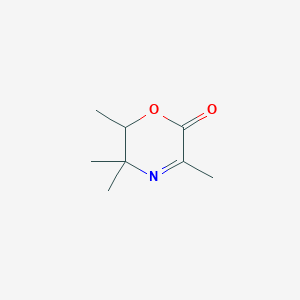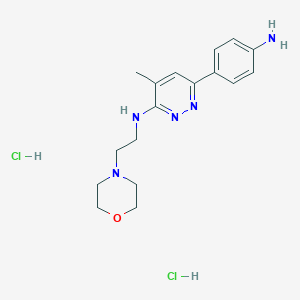
4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate is a chemical compound that has significant importance in scientific research. It is commonly known as MPA or Metapramine. This chemical compound has been widely used in various fields of research, including pharmacology, biochemistry, and physiology. The purpose of
Wirkmechanismus
The mechanism of action of MPA is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and anxiety. MPA also acts as an antagonist at the alpha-1 adrenergic receptor, which is involved in the regulation of blood pressure.
Biochemische Und Physiologische Effekte
MPA has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are associated with an improvement in mood and a reduction in anxiety. MPA has also been found to reduce the levels of cortisol, which is a hormone that is associated with stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPA in lab experiments is its well-established pharmacological properties. It has been extensively studied and its effects are well documented. However, one of the limitations of using MPA is that it can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of MPA in scientific research. One potential area of research is the development of new antidepressant and anxiolytic drugs based on the structure of MPA. Another potential area of research is the development of new drugs that target the alpha-1 adrenergic receptor. Additionally, MPA could be used as a tool to study the role of serotonin and norepinephrine in the regulation of mood and anxiety.
Conclusion:
In conclusion, 4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate, or MPA, is a chemical compound that has significant importance in scientific research. It has been widely used in various fields of research, including pharmacology, biochemistry, and physiology. MPA has antidepressant, anxiolytic, and anticonvulsant properties, making it a potential therapeutic agent for the treatment of depression, anxiety disorders, and epilepsy. The future directions for the use of MPA in scientific research include the development of new drugs based on its structure and the study of its role in the regulation of mood and anxiety.
Synthesemethoden
The synthesis of MPA involves the reaction of 4-methyl-3-pyridazineamine with 4-aminobenzonitrile in the presence of morpholine. The reaction is carried out in a solvent such as ethanol, and the resulting product is purified by recrystallization. The dihydrochloride salt of MPA is obtained by treating the free base with hydrochloric acid. The final product is obtained as a hydrate, which is a crystalline solid.
Wissenschaftliche Forschungsanwendungen
MPA has been widely used in scientific research, particularly in the field of pharmacology. It has been found to have antidepressant and anxiolytic properties, making it a potential therapeutic agent for the treatment of depression and anxiety disorders. MPA has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
Eigenschaften
CAS-Nummer |
118269-96-8 |
|---|---|
Produktname |
4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate |
Molekularformel |
C17H25Cl2N5O |
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
6-(4-aminophenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H23N5O.2ClH/c1-13-12-16(14-2-4-15(18)5-3-14)20-21-17(13)19-6-7-22-8-10-23-11-9-22;;/h2-5,12H,6-11,18H2,1H3,(H,19,21);2*1H |
InChI-Schlüssel |
GPVRKTZILCJOQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)N.Cl.Cl |
Kanonische SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)N.Cl.Cl |
Andere CAS-Nummern |
118269-96-8 |
Synonyme |
6-(4-aminophenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



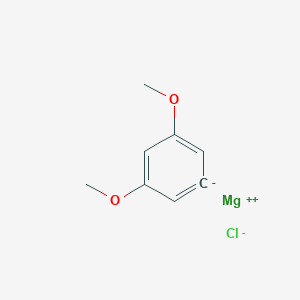
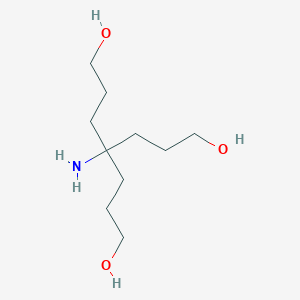
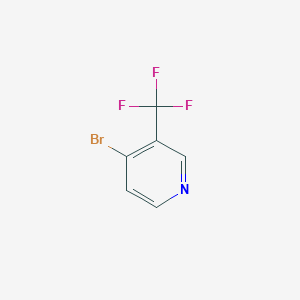


![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
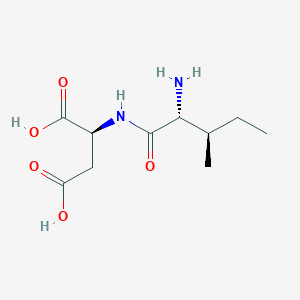
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)
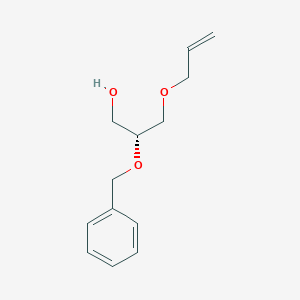
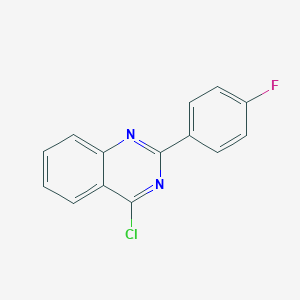
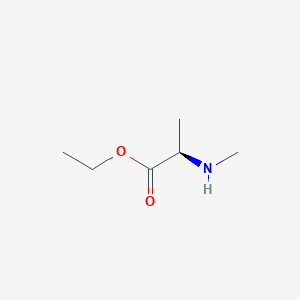
![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)
